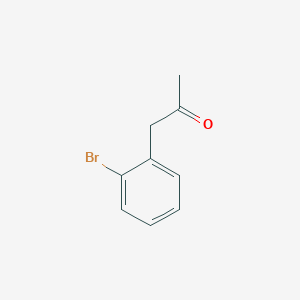

2-Bromophenylacetone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIAZLUAMDLDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370118 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-31-0 | |

| Record name | 2-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromophenylacetone: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 2-Bromophenylacetone (also known as 1-(2-bromophenyl)propan-2-one), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, outlines detailed synthetic and analytical methodologies, and discusses its reactivity and applications, ensuring a thorough understanding grounded in scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic ketone distinguished by a bromine atom on the ortho position of the phenyl ring. This substitution pattern imparts specific reactivity and physical characteristics that are crucial for its role in synthetic chemistry.

Chemical Identity

-

Synonyms : (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene, o-bromo benzyl methyl ketone[2][3][4]

-

Molecular Weight : 213.07 g/mol [2]

Physical Properties

The physical state and solubility are paramount for designing reaction setups and purification protocols. This compound is typically a clear, colorless to pale yellow liquid under standard conditions.[1][5] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [1][5] |

| Boiling Point | 238-240 °C (estimated) | [5] |

| Density | 1.384 g/cm³ (estimated) | [5] |

| Refractive Index (n²⁰/D) | 1.5575 to 1.5595 | [1] |

| Flash Point | 72.5 °C | [5] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol, ethanol, and dichloromethane.[5][6] |

Synthesis and Mechanistic Insight

The primary route to this compound involves the α-bromination of a suitable ketone precursor. Understanding the mechanism is key to controlling the reaction and optimizing yield.

Synthetic Pathway: α-Bromination of 1-phenylpropan-2-one

The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. It typically proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack molecular bromine.

// Nodes Start [label="1-phenylpropan-2-one\n(Phenylacetone)", shape=ellipse, fillcolor="#FBBC05"]; Reagents [label="Br₂\nAcetic Acid (catalyst)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Enol Intermediate", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="1-(2-bromophenyl)propan-2-one\n(this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nPurification", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label="Reaction", arrowhead=vee]; Reagents -> Intermediate [label="Enolization", style=dashed, arrowhead=normal]; Intermediate -> Product [label="Bromination", arrowhead=vee]; Product -> Workup [label="Isolation", arrowhead=vee]; }

Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for α-bromination of ketones.

Materials:

-

1-phenylpropan-2-one (Phenylacetone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-phenylpropan-2-one (1 eq.) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over 30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The disappearance of the red bromine color indicates its consumption.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture slowly into a beaker of ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, 10% sodium thiosulfate solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2-bromophenyl)propan-2-one.

Chemical Reactivity and Synthetic Utility

As an α-bromo ketone, this compound is a versatile electrophilic building block. Its reactivity is dominated by the presence of the carbonyl group and the adjacent carbon-bromine bond.

Nucleophilic Substitution

The carbon atom bearing the bromine is highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides), displacing the bromide ion. This Sₙ2 reaction is a fundamental transformation for introducing new functional groups and building molecular complexity. For instance, reaction with a primary amine can lead to α-amino ketones, which are precursors to various heterocyclic compounds.

Elimination Reactions

In the presence of a non-nucleophilic base, this compound can undergo dehydrobromination via an E2 elimination pathway to yield the corresponding α,β-unsaturated ketone. This is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group.

Favorskii Rearrangement

A hallmark reaction of α-halo ketones with enolizable α'-hydrogens is the Favorskii rearrangement.[7][8][9] When treated with a strong base (e.g., sodium hydroxide or alkoxides), this compound can rearrange to form a carboxylic acid derivative. The mechanism is thought to proceed through a cyclopropanone intermediate, which is then opened by the nucleophilic attack of the base.[9][10][11] This rearrangement offers a pathway to skeletal reorganization and is a valuable tool in complex synthesis.

// Nodes Start [label="α-Bromo Ketone\n(this compound)", shape=ellipse, fillcolor="#FBBC05"]; Base [label="Base (e.g., RO⁻)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Formation\n(at α' position)", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Cyclopropanone [label="Cyclopropanone\nIntermediate", shape=diamond, style="filled,dashed", fillcolor="#FFFFFF"]; Attack [label="Nucleophilic Attack\nby Base", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Carbanion [label="Ring Opening to\nStable Carbanion", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="Carboxylic Acid\nDerivative (Ester/Acid)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="Deprotonation", arrowhead=vee]; Base -> Enolate [style=invis]; Enolate -> Cyclopropanone [label="Intramolecular Sₙ2", arrowhead=vee]; Cyclopropanone -> Attack [label="", arrowhead=vee]; Base -> Attack [style=invis]; Attack -> Carbanion [label="Ring Opening", arrowhead=vee]; Carbanion -> Product [label="Protonation", arrowhead=vee]; }

Generalized mechanism of the Favorskii Rearrangement.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

| Technique | Characteristic Features | Source(s) |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1720 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), aromatic C-H and C=C bands. | [2] |

| ¹H NMR Spectroscopy | Aromatic protons (multiplet, ~7.0-7.6 ppm), methylene protons (-CH₂-, singlet, ~4.0 ppm), methyl protons (-CH₃, singlet, ~2.2 ppm). | (Predicted) |

| ¹³C NMR Spectroscopy | Carbonyl carbon (~200 ppm), aromatic carbons (~125-140 ppm), methylene carbon (~45 ppm), methyl carbon (~30 ppm). | (Predicted) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 212/214 (characteristic isotopic pattern for bromine), fragmentation pattern showing loss of Br, COCH₃, and other fragments. | [12] |

Chromatographic Methods

-

Gas Chromatography (GC): An effective method for assessing purity, with typical purities for commercial grades being ≥98.0%.[13]

-

Thin Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis, typically using a silica gel stationary phase and a mixture of hexane and ethyl acetate as the mobile phase.

Safety, Handling, and Storage

As with all α-halo ketones, this compound must be handled with appropriate care due to its reactivity and potential hazards.

Hazard Identification

-

GHS Hazard Statements : H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2] Some suppliers also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]

-

General Precaution : α-bromo ketones are often lachrymators and skin irritants.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[15]

-

Engineering Controls : All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[16][17]

-

Handling : Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[16][17][18]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[15]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector. Its bifunctional nature (electrophilic carbon and a carbonyl group) allows for the construction of diverse molecular scaffolds. While specific, publicly detailed synthetic routes for commercial drugs often remain proprietary, its structural motif is relevant to the synthesis of various classes of compounds, including substituted cathinones and other psychoactive substance analogues for forensic and research purposes. Its utility lies in its ability to participate in C-C and C-N bond-forming reactions, which are fundamental steps in building the carbon skeletons of active pharmaceutical ingredients (APIs).[19]

References

- Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors.

- Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some a-Bromo-ketones. Chemical Communications, 270.

- Wikipedia. Favorskii rearrangement.

- NROChemistry. Favorskii Rearrangement.

- Suviganu. (2025, March 13). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET [Video]. YouTube.

- PubChem. 1-(2-Bromophenyl)propan-2-one.

- SpectraBase. 1-(2-Bromophenyl)-2-propanone.

- Washington State University. Bromine Standard Operating Procedure.

- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- ChemBK. (2024, April 9). This compound.

- Sciedco. This compound, Min. 98.0 (GC), 1 g.

- Rutgers University. Bromine Safety Sheet.

- Advancion. Pharmaceutical Synthesis.

Sources

- 1. 350590010 [thermofisher.com]

- 2. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. purechemistry.org [purechemistry.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 11. youtube.com [youtube.com]

- 12. spectrabase.com [spectrabase.com]

- 13. sciedco.ca [sciedco.ca]

- 14. This compound | 21906-31-0 [sigmaaldrich.com]

- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 17. ipo.rutgers.edu [ipo.rutgers.edu]

- 18. aksci.com [aksci.com]

- 19. Pharmaceutical Synthesis [advancionsciences.com]

An In-depth Technical Guide on the Reactivity of the Alpha-Carbon in 2-Bromophenylacetone

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity inherent to the alpha-carbon of 2-bromophenylacetone, a versatile α-haloketone intermediate. The strategic placement of a bromine atom adjacent to a carbonyl group, coupled with the steric and electronic influence of an ortho-substituted phenyl ring, imparts a unique and exploitable reactivity profile. This document will delve into the mechanistic underpinnings of its principal reaction pathways, including nucleophilic substitution, elimination, and enolate-driven rearrangements. Detailed experimental protocols, supported by mechanistic insights and quantitative data, are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this valuable synthetic building block.

Introduction: The Unique Chemical Landscape of this compound

This compound, systematically named 1-(2-bromophenyl)propan-2-one, belongs to the class of α-haloketones. The defining feature of this molecule is the alpha-carbon, which is covalently bonded to both a bromine atom and a carbonyl group. This arrangement creates a highly electrophilic center, primed for a variety of chemical transformations. The reactivity of this alpha-carbon is a confluence of several key factors:

-

Inductive Effect: The electronegative bromine and oxygen atoms withdraw electron density from the alpha-carbon, creating a significant partial positive charge and making it susceptible to nucleophilic attack.

-

Carbonyl Adjacency: The neighboring carbonyl group plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions, thereby accelerating their rates.

-

Enolization Potential: The presence of a hydrogen atom on the alpha-carbon allows for the formation of an enol or enolate intermediate under appropriate acidic or basic conditions, opening pathways to reactions such as the Favorskii rearrangement.

-

Steric Hindrance: The ortho-bromo substituent on the phenyl ring can sterically influence the approach of nucleophiles and the conformation of reaction intermediates.

This guide will explore these factors in the context of the primary reaction classes exhibited by this compound.

Nucleophilic Substitution: A Gateway to Molecular Diversity

The most prominent reaction pathway for this compound is nucleophilic substitution at the alpha-carbon. This reaction typically proceeds via a bimolecular (SN2) mechanism, where a nucleophile attacks the electrophilic alpha-carbon, leading to the displacement of the bromide ion, which is an excellent leaving group.

General SN2 Mechanism

The SN2 reaction of this compound is a single, concerted step involving the backside attack of the nucleophile on the alpha-carbon. This leads to an inversion of stereochemistry if the alpha-carbon is chiral, although in this specific molecule, it is not. The adjacent carbonyl group significantly enhances the reaction rate compared to a standard alkyl halide by stabilizing the charge development in the transition state.

Reactions with Amine and Thiol Nucleophiles

Primary and secondary amines, as well as thiols, are excellent nucleophiles for reactions with this compound, leading to the formation of α-aminoketones and α-thioketones, respectively. These products are valuable intermediates in pharmaceutical synthesis.

A particularly powerful application of this reactivity is in the synthesis of heterocyclic compounds. The Hantzsch thiazole synthesis, for instance, utilizes an α-haloketone and a thioamide to construct a thiazole ring, a common scaffold in medicinal chemistry.[1][2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a representative procedure for the synthesis of a 2-amino-4-phenylthiazole derivative using a 2-bromoacetophenone, which is structurally analogous to this compound.

Materials:

-

2-Bromoacetophenone (or this compound)

-

Thiourea

-

Methanol

-

5% Sodium Carbonate Solution

-

Deionized Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[2]

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water.

-

Dry the solid product on a tared watch glass to a constant weight.

Expected Outcome:

This reaction typically proceeds in high yield to afford the corresponding 2-aminothiazole derivative.[2]

| Reactant 1 | Reactant 2 | Solvent | Time (min) | Product |

| 2-Bromoacetophenone | Thiourea | Methanol | 30 | 2-Amino-4-phenylthiazole |

Enolate Chemistry and the Favorskii Rearrangement

Under basic conditions, this compound can be deprotonated at the alpha-carbon to form an enolate. This enolate is a key intermediate in the Favorskii rearrangement, a reaction that converts α-haloketones into carboxylic acid derivatives.[3][4]

The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (such as a hydroxide or alkoxide ion).[4] The subsequent ring-opening leads to a rearranged carboxylate or ester product.

Experimental Protocol: Favorskii Rearrangement with Sodium Methoxide

This protocol provides a general method for the Favorskii rearrangement of an α-haloketone using sodium methoxide to yield a methyl ester.[5]

Materials:

-

α-Haloketone (e.g., this compound)

-

Sodium metal

-

Anhydrous Methanol

-

Anhydrous Diethyl Ether

-

Saturated Ammonium Chloride Solution

Procedure:

-

Prepare a fresh solution of sodium methoxide in methanol by carefully adding sodium metal (2.2 equivalents) to anhydrous methanol at 0°C under an inert atmosphere (e.g., Argon).

-

In a separate flask, dissolve the α-haloketone (1.0 equivalent) in anhydrous diethyl ether.

-

Transfer the ethereal solution of the ketone via cannula to the sodium methoxide solution at 0°C.

-

Allow the resulting slurry to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55°C for 4 hours.[5]

-

Cool the reaction mixture to room temperature, then further cool to 0°C in an ice/water bath.

-

Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel flash chromatography.

Elimination Reactions: Formation of α,β-Unsaturated Ketones

In the presence of a non-nucleophilic, sterically hindered base, this compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone. This reaction competes with nucleophilic substitution and is favored by strong, bulky bases and higher temperatures.

Spectroscopic Data of 1-(2-Bromophenyl)propan-2-one

The structural integrity of this compound (1-(2-bromophenyl)propan-2-one) can be confirmed through various spectroscopic techniques.

| Spectroscopic Data | Value |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| 1H NMR (Predicted) | Aromatic Protons: ~7.1-7.6 ppm (m, 4H), Methylene Protons (-CH₂-): ~3.8 ppm (s, 2H), Methyl Protons (-CH₃): ~2.2 ppm (s, 3H) |

| 13C NMR (Predicted) | Carbonyl Carbon: ~204 ppm, Aromatic Carbons: ~122-134 ppm, Methylene Carbon: ~45 ppm, Methyl Carbon: ~29 ppm |

| IR Spectroscopy | Carbonyl (C=O) stretch: ~1715 cm⁻¹, C-Br stretch: ~650-550 cm⁻¹ |

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. The alpha-carbon, activated by the adjacent carbonyl and bromo substituents, serves as a focal point for a range of valuable chemical transformations. A thorough understanding of its propensity for nucleophilic substitution, elimination, and enolate-mediated rearrangements is crucial for its effective application in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This guide has provided a foundational overview of these key reactive pathways, supported by mechanistic rationale and representative experimental protocols, to empower researchers in their synthetic endeavors.

References

- Yogi, P., Hussain, N., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(2), 439-442.

- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- chemeurope.com. (n.d.). Favorskii rearrangement.

- Wikipedia. (n.d.). Favorskii rearrangement.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- El-borai, M. A., Rizk, H. F., Abd-Aal, M. F., & El-kashef, H. S. (2015).

- NROChemistry. (n.d.). Favorskii Rearrangement.

Sources

A Comprehensive Technical Guide to 1-(2-Bromophenyl)propan-2-one: Properties, Synthesis, and Applications in Modern Drug Discovery

This technical guide provides an in-depth analysis of 1-(2-bromophenyl)propan-2-one, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, explores its synthetic utility, and contextualizes its role as a versatile building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical landscape. We will delve into its reactivity, spectroscopic signature, and the strategic rationale behind its application in advanced organic synthesis.

Core Identification and Nomenclature

The unambiguous identification of a chemical entity is the foundation of scientific rigor. 1-(2-bromophenyl)propan-2-one is systematically named according to IUPAC conventions, which precisely describe its molecular structure. It is also known by several synonyms in commercial and academic literature.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-bromophenyl)propan-2-one | [1] |

| CAS Number | 21906-31-0 | [1] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1] |

| Common Synonyms | 2-Bromophenylacetone, (2-Bromophenyl)acetone, 1-(2-Bromophenyl)-2-propanone | [1] |

| InChIKey | TZIAZLUAMDLDJF-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)CC1=CC=CC=C1Br | [1][2] |

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both reactive and biological systems. The data below, derived from computational models, provides a snapshot of the molecule's characteristics.

| Property | Value | Interpretation |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 | The ketone oxygen can act as a hydrogen bond acceptor. |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility around the C-C single bonds. |

Spectroscopic Signatures

Spectroscopic analysis provides empirical validation of the compound's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption peak around 1715-1725 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ketone functional group. Additional peaks corresponding to aromatic C-H and C-C stretching, as well as the C-Br stretch, will also be present.

-

Mass Spectrometry (MS): In mass spectrometry, 1-(2-bromophenyl)propan-2-one exhibits a distinctive isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at m/z values separated by two units (M and M+2), which is a definitive signature for a monobrominated compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be expected to show a singlet for the methyl protons (CH₃) around δ 2.2 ppm, a singlet for the methylene protons (CH₂) adjacent to the ketone and phenyl ring around δ 3.8 ppm, and a complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm) for the four protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl carbon downfield (δ > 200 ppm), along with signals for the methyl, methylene, and the six distinct aromatic carbons, one of which (bonded to bromine) will be significantly influenced by the halogen's electronic effects.

-

Synthesis and Reactivity

The strategic value of 1-(2-bromophenyl)propan-2-one stems from two key reactive sites: the ketone functional group and the carbon-bromine bond on the aromatic ring. This dual reactivity allows for sequential or orthogonal chemical modifications.

Proposed Synthetic Pathway

While various synthetic routes exist for phenylacetones, a common and reliable method involves the conversion of a corresponding phenylacetic acid. The following workflow outlines a plausible and robust synthesis starting from commercially available 2-bromophenylacetic acid.

Caption: Proposed reaction workflow for synthesizing 1-(2-bromophenyl)propan-2-one.

Illustrative Experimental Protocol: Synthesis via Weinreb Amide

To avoid the potential for over-addition associated with more reactive organometallics like Grignard reagents, the Weinreb amide approach offers a high-yield, controlled synthesis of ketones.

Objective: To synthesize 1-(2-bromophenyl)propan-2-one from 2-bromophenylacetic acid.

Step 1: Activation and Weinreb Amide Formation

-

In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable coupling agent such as EDC (1.2 eq) or HATU (1.2 eq).

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting acid.

-

Perform an aqueous workup, extracting the product with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

Causality Insight: The Weinreb amide is an excellent intermediate because it forms a stable chelated intermediate with the organometallic reagent, preventing the ketone product from reacting further to form a tertiary alcohol.

Step 2: Reaction with Grignard Reagent

-

Dissolve the crude Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methylmagnesium bromide (CH₃MgBr, ~1.5 eq, as a solution in THF or Et₂O) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure 1-(2-bromophenyl)propan-2-one.

Application in Pharmaceutical Research and Drug Development

The primary utility of 1-(2-bromophenyl)propan-2-one in drug discovery is not as a final drug product, but as a versatile scaffold for constructing more complex molecular entities. The ortho-bromine atom is a synthetic handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which forges new carbon-carbon bonds.[3][4] This reaction is a cornerstone of modern medicinal chemistry for building the biaryl structures common in many pharmaceutical agents.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

By reacting 1-(2-bromophenyl)propan-2-one with various aryl or heteroaryl boronic acids, chemists can rapidly generate a library of novel compounds. This allows for systematic exploration of the chemical space around the core scaffold, which is fundamental to structure-activity relationship (SAR) studies.

General Workflow in Drug Discovery

The compound fits into the early stages of the drug discovery pipeline as a key building block.

Caption: Workflow for utilizing the compound in a drug discovery program.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

Hazard Identification: According to its GHS classification, 1-(2-bromophenyl)propan-2-one is considered:

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6]

-

Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

1-(2-bromophenyl)propan-2-one is more than a simple ketone; it is a strategically designed synthetic intermediate that offers significant advantages to the research and drug development community. Its well-defined reactivity, particularly the capacity for the C-Br bond to participate in robust cross-coupling reactions, makes it an invaluable tool for the rapid generation of molecular diversity. By understanding its properties, synthesis, and applications, scientists can effectively leverage this compound to accelerate the discovery of novel therapeutics.

References

- PubChem. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092. [Link]

- Matrix Fine Chemicals. 1-(2-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-31-0. [Link]

Sources

- 1. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-BROMOPHENYL)PROPAN-2-ONE | CAS 21906-31-0 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromophenylacetone (CAS 21906-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenylacetone, with the CAS number 21906-31-0, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Also known by its synonym 1-(2-Bromophenyl)-2-propanone, this compound belongs to the class of α-haloketones.[2] The presence of a bromine atom on the carbon alpha to the carbonyl group imparts a high degree of electrophilic reactivity, making it a versatile building block for the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and other fine chemicals.[3][4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, reactivity, and safe handling of this compound.

Chemical and Physical Properties

This compound is typically a light orange to yellow or green clear liquid.[6] It is soluble in organic solvents such as chloroform, ethyl acetate, and methanol.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21906-31-0 | [2][6][7][8][9][10] |

| Molecular Formula | C9H9BrO | [1][7][8][9][10][11] |

| Molecular Weight | 213.07 g/mol | [1][7][11] |

| Appearance | Light orange to yellow to green clear liquid | [6] |

| Boiling Point | 92 °C at 0.6 mmHg | [6][7] |

| Flash Point | 73 °C | [6][7] |

| Density | ~1.43 g/cm³ | [6] |

| Refractive Index | 1.5575 to 1.5595 (at 20°C) | [8] |

| Solubility | Soluble in chloroform, ethyl acetate, methanol | [2] |

Synthesis of this compound

The synthesis of α-haloketones like this compound can be achieved through various methods. A common and straightforward approach involves the bromination of the corresponding ketone, in this case, phenylacetone (also known as 1-phenyl-2-propanone).[12]

A general laboratory-scale synthesis protocol is as follows:

Protocol: Bromination of Phenylacetone

-

Reaction Setup: In a well-ventilated fume hood, dissolve phenylacetone in a suitable inert solvent, such as glacial acetic acid or diethyl ether, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the stirred solution. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the mixture is typically poured into water to quench any remaining bromine. The product is then extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification: The organic layer is washed with a solution of sodium thiosulfate to remove any residual bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Causality: The choice of an inert solvent is crucial to prevent side reactions. The slow, dropwise addition of bromine at a low temperature helps to control the exothermicity of the reaction and minimize the formation of polybrominated byproducts. The aqueous workup and subsequent washes are essential for removing impurities and unreacted reagents.

Analytical Characterization

To ensure the identity and purity of synthesized this compound, several analytical techniques are employed. These methods provide a self-validating system for quality control.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons of the acetyl group. The integration and splitting patterns of these peaks provide definitive structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1710-1730 cm⁻¹. The presence of the C-Br bond will also result in a characteristic absorption in the fingerprint region.[13]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique used to determine the purity of this compound and to identify any impurities.[14] The gas chromatogram will show a peak corresponding to the retention time of the compound, and the mass spectrum will display a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm its identity.[13][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. A suitable column and mobile phase are chosen to achieve good separation of the main compound from any potential impurities.

Reactivity and Applications in Drug Development

The reactivity of α-haloketones like this compound is dominated by the presence of two electrophilic sites: the carbon atom bearing the halogen and the carbonyl carbon.[3][16] The electron-withdrawing effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[3][4]

This enhanced reactivity makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[16] It is a key building block in the synthesis of various pharmaceutical intermediates. For instance, α-haloketones are known to react with thioamides or thioureas to form thiazoles, a common scaffold in many drug molecules.[16] They can also participate in the Hantzsch pyrrole synthesis.[16]

Reaction Workflow: Nucleophilic Substitution

The following diagram illustrates a general nucleophilic substitution reaction involving an α-haloketone like this compound.

Caption: General workflow of a nucleophilic substitution reaction with this compound.

In drug development, this reactivity is exploited to introduce specific functional groups or to build the core structure of a target molecule. The ability of this compound to act as an alkylating agent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in medicinal chemistry.[17][18][19][20]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[6] It is harmful if swallowed and can cause skin and eye irritation.[21]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23][24]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[21][23][24]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][6] Keep away from heat, sparks, and open flames.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][22][24]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[6][21][23]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[21]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[21]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[21]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical attention immediately.

References

- Al-Zoubi, W., Al-Jaber, H., & Al-Zaytoon, M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(11), 2636. [Link]

- Wikipedia. (n.d.). α-Halo ketone. [Link]

- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

- University of Pretoria. (n.d.).

- ChemBK. (2024). This compound. [Link]

- PubChem. (n.d.). 1-(2-Bromophenyl)propan-2-one. [Link]

- Safety Data Sheet. (2025). 2-Bromophenyl methyl ketone. [Link]

- Filo. (2021). 2-Bromo-1-phenylpropane can be synthesised by. [Link]

- Solubility of Things. (n.d.). 2-Bromo-1-phenylpropan-1-one. [Link]

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Phenylacetone. [Link]

- ResearchGate. (2026). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B)

- ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. [Link]

- MDPI. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

- National Center for Biotechnology Information. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

- PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

- ResearchGate. (2026). Veridentification and determination of 2,5-dimetoxy-4-bromophenethylamine (2C-B)

- Royal Society of Chemistry. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

- Marshall University. (n.d.).

- Semantic Scholar. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound | 21906-31-0 | TCI AMERICA [tcichemicals.com]

- 7. 21906-31-0 this compound AKSci J91910 [aksci.com]

- 8. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. marshall.edu [marshall.edu]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]

- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Theoretical studies on 2-Bromophenylacetone conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Bromophenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is intrinsically linked to its reactivity, biological activity, and physicochemical properties. For active pharmaceutical ingredients and their intermediates, a thorough understanding of conformational preferences is paramount. This technical guide provides a comprehensive theoretical exploration of the conformational analysis of this compound, a substituted aromatic ketone of interest in organic synthesis. We delve into the fundamental principles governing its three-dimensional structure, employing established computational methodologies to predict stable conformers and the energetic barriers between them. This document serves as a roadmap for researchers and professionals in drug development, offering both a conceptual framework and practical protocols for conducting similar theoretical studies.

Introduction: The Significance of Conformation in Substituted Aromatic Ketones

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its behavior. In the realm of drug design and development, identifying the bioactive conformation of a molecule is a key step. This compound, as a precursor and intermediate in the synthesis of various compounds, possesses a degree of rotational freedom that gives rise to a complex conformational energy surface. The interplay of steric and electronic effects, dictated by the bromine atom and the acetyl group on the phenyl ring, governs the molecule's preferred shapes.

Conformational analysis aims to identify the stable, low-energy conformers and the transition states that separate them.[1][2] This knowledge can be leveraged to understand reaction mechanisms, predict product selectivity, and rationalize structure-activity relationships. For ortho-substituted acetophenones like this compound, the primary conformational question revolves around the orientation of the acetyl group relative to the phenyl ring and the ortho-substituent.

Defining the Conformational Landscape of this compound

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds:

-

The C(aryl)-C(carbonyl) bond: Rotation around this bond determines the orientation of the acetyl group with respect to the benzene ring. This is often described by the dihedral angle τ1 (C2-C1-C=O).

-

The C(carbonyl)-C(methyl) bond: While rotation of the methyl group is generally rapid, its orientation can influence the overall steric environment.

The interplay between the bulky bromine atom at the ortho position and the acetyl group is expected to be the dominant factor in determining the preferred conformation. This is a classic example of steric hindrance influencing molecular geometry.[3]

Theoretical Methodologies for Conformational Analysis

A robust theoretical investigation of molecular conformation typically involves a multi-step computational workflow. Density Functional Theory (DFT) has emerged as a powerful and accurate method for such studies, providing a good balance between computational cost and accuracy.[4][5]

Computational Workflow

A typical workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: A starting 3D structure of this compound is generated.

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angle (τ1) to identify potential energy minima (stable conformers) and maxima (transition states).

-

Geometry Optimization: The structures corresponding to the energy minima and maxima from the PES scan are then fully optimized to locate the exact stationary points on the potential energy surface.

-

Frequency Analysis: A frequency calculation is performed on the optimized structures to confirm their nature. Real frequencies for all vibrational modes indicate a stable conformer (energy minimum), while one imaginary frequency corresponds to a transition state.

-

Energy Profiling: The relative energies of the conformers and the rotational barriers are calculated from the optimized structures.

The following diagram illustrates this computational workflow:

Caption: A generalized workflow for the theoretical conformational analysis of a molecule.

Choice of Theoretical Level

The choice of the DFT functional and basis set is crucial for obtaining reliable results. The B3LYP functional is a widely used hybrid functional that often provides accurate geometries and relative energies for organic molecules.[5] A Pople-style basis set, such as 6-311+G(d,p), is a good choice as it includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to accurately model bonding environments.

Predicted Conformers and Rotational Barriers

Based on analogous studies of ortho-substituted acetophenones, we can predict the key conformers of this compound.[3][6] The primary determinant of conformational preference will be the minimization of steric repulsion between the ortho-bromine atom and the acetyl group.

Key Conformers

Two principal types of conformers are anticipated:

-

Gauche (or non-planar) conformers: In these conformers, the acetyl group is rotated out of the plane of the benzene ring to alleviate steric clash with the bromine atom. This is expected to be the most stable conformation.

-

Planar conformers (s-cis and s-trans): In these hypothetical conformers, the acetyl group lies in the same plane as the benzene ring. The s-cis conformer would have the carbonyl oxygen pointing towards the bromine atom, leading to significant steric and electrostatic repulsion. The s-trans conformer would have the carbonyl oxygen pointing away from the bromine atom. While less strained than the s-cis, it is still likely to be higher in energy than the gauche conformer due to some steric interaction between the methyl group and the bromine atom.

Studies on related α-hetero-substituted acetophenones have shown that gauche rotamers can be stabilized by hyperconjugative interactions.[7]

The following diagram illustrates the key rotational isomers of this compound:

Caption: Predicted rotational isomers of this compound based on steric considerations.

Predicted Energy Profile

The potential energy surface for rotation around the C(aryl)-C(carbonyl) bond is expected to show two equivalent gauche minima and two transition states corresponding to the planar conformations. The barrier to rotation will be influenced by the steric bulk of the bromine atom.

| Conformer/Transition State | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Comments |

| Gauche | ~40-60° | 0.0 | Most stable conformer, minimizes steric repulsion. |

| s-trans (Transition State 1) | 180° | > 5.0 | Significant steric interaction. |

| s-cis (Transition State 2) | 0° | >> 5.0 | Highly unstable due to severe steric and electrostatic repulsion. |

Note: The relative energy values are hypothetical and would need to be quantified by actual DFT calculations.

Experimental Validation

While this guide focuses on theoretical studies, it is crucial to note that computational predictions should ideally be validated by experimental data. Techniques such as X-ray crystallography can provide the precise solid-state conformation. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space couplings and Nuclear Overhauser Effect (NOE) studies, can provide valuable information about the predominant conformers.[6] Infrared (IR) spectroscopy can also be used to identify different conformers in various solvents.[8][9]

Conclusion

The conformational analysis of this compound reveals a landscape dominated by the steric and electronic interactions between the ortho-bromine atom and the acetyl group. Theoretical calculations, particularly using DFT methods, provide a powerful tool to explore this landscape, identifying the most stable gauche conformers and the energetic barriers to their interconversion. This in-depth understanding is not merely an academic exercise; it has profound implications for predicting the reactivity of this important synthetic intermediate and for the rational design of new molecules in the field of drug development.

References

- Cunha, C., & Rittner, R. (1990). Conformational and Electronic Interaction Studies of a-Substituted Carbonyl Compounds. Part 9. o-Hetero-substituted Acetophenon. RSC Publishing.

- Gawinecki, R., et al. (n.d.). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen.

- Ishikawa, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC - NIH. [Link]

- LibreTexts. (2021). 3.7. Conformational analysis. Organic Chemistry 1: An open textbook.

- LibreTexts. (2020). 8.

- Kumar, C. S. C., et al. (2018). Conformational studies of 2-(4-bromophenyl)-2-oxoethyl benzoates.

- Basso, E. A., et al. (2014). The conformational analysis of 2-halocyclooctanones. PubMed. [Link]

- BenchChem. (2025). Theoretical Insights into the Molecular Conformation of 2-Methylacetophenone. BenchChem.

- da Silva, G. B., & Basso, E. A. (2014). The conformational analysis of 2-halocyclooctanones.

- Leszczynski, J., & Kwiatkowski, J. S. (2016). The nature of inter- and intramolecular interactions in F2OXe…HX (X= F, Cl, Br, I) complexes.

- Chen, G.-H., et al. (2019).

- Chen, G.-H., et al. (2019).

- Al-Otaibi, J. S., et al. (2000). Conformations and rotational barriers of 2,2?-bithiazole and 4,4?-dimethyl-2,2?-bithiazole semiemperical, ab initio, and density functional theory calculations.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific.

- Durig, J. R., & Little, T. S. (1987). Conformational stability, barriers to internal rotation, ab initio calculations, and vibrational assignment of 2-butanone.

- Liu, H., et al. (2010). Computational Study on the Conformations of Mitragynine and Mitragynaline. PubMed. [Link]

- Singh, P., & Kaur, D. (2008). Probing the Active Conformers of Paraoxon Through Theoretical Conformational Studies.

- Casares, J. A., et al. (2001). Crystal Structure and Rotational Barrier of Octakis(bromomethyl)naphthalene.

Sources

- 1. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Study on the Conformations of Mitragynine and Mitragynaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational and electronic interaction studies of α-substituted carbonyl compounds. Part 9. ω-Hetero-substituted acetophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Bromophenylacetone: From Molecular Structure to Reactivity Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromophenylacetone is a significant chemical intermediate, particularly in the synthesis of novel therapeutic agents. Understanding its electronic structure and chemical reactivity is paramount for optimizing synthetic routes and designing new molecular entities with desired pharmacological profiles. This in-depth technical guide details the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this compound. We provide a comprehensive, step-by-step computational workflow, from initial structure preparation to the analysis of frontier molecular orbitals and electrostatic potential surfaces. This guide is designed to equip researchers with the theoretical grounding and practical protocols necessary to leverage computational chemistry for accelerating drug discovery and development.

Introduction: The "Why" of Computational Analysis for this compound

This compound, a substituted aromatic ketone, serves as a versatile precursor in organic synthesis.[1][2][3] Its structure, featuring a reactive carbonyl group and a brominated phenyl ring, makes it a key building block for constructing more complex molecules, including various pharmacologically active compounds.[1][4] In the context of drug development, the precise characterization of such intermediates is not merely academic; it is a critical step in lead optimization and process development.[5]

Quantum chemical calculations offer a powerful, non-destructive lens through which we can "see" and predict molecular behavior at the electronic level. For a molecule like this compound, these in silico methods allow us to:

-

Predict Ground State Geometry: Determine the most stable three-dimensional arrangement of atoms, which governs how the molecule interacts with others.

-

Elucidate Electronic Properties: Understand the distribution of electrons, identify reactive sites, and predict the molecule's ability to donate or accept electrons.

-

Simulate Spectroscopic Data: Predict IR and NMR spectra to aid in experimental characterization and purity assessment.

-

Guide Synthetic Strategy: By understanding reactivity, chemists can anticipate reaction outcomes and design more efficient synthetic pathways.

This guide will focus on Density Functional Theory (DFT), a robust and widely-used computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[6][7]

Theoretical Framework: Selecting the Right Tools for the Job

The reliability of any computational study hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary but is guided by the specific chemical nature of the molecule under investigation.

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach has become a cornerstone of computational chemistry.[8] For halogenated organic compounds, DFT has been shown to provide reliable results, though systematic trends in errors can be observed and corrected for.[6]

The B3LYP Functional

We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is a "workhorse" functional in computational chemistry because it incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy for a wide range of organic molecules.[6] It provides a well-validated balance for calculating both geometric and electronic properties.

The 6-311++G(d,p) Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons. For this compound, the 6-311++G(d,p) basis set is an excellent choice for the following reasons:

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

-

++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, like the oxygen and bromine atoms in our molecule.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the atomic orbitals, which is essential for accurately modeling chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established level of theory for obtaining high-quality results for organic molecules containing halogens and heteroatoms.[9]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the workflow for a comprehensive quantum chemical analysis of this compound using a standard software package like Gaussian, ORCA, or Schrödinger's Maestro.[10][11]

Step 1: Building the Initial Molecular Structure

The first step is to generate a 3D structure of this compound. This can be done using any molecular building software, such as GaussView, Avogadro, or ChemDraw. Ensure the initial connectivity and basic geometry are correct.

Step 2: Geometry Optimization

The initial structure is a guess. We must find the lowest energy conformation, known as the ground state geometry.

-

Objective: To find the coordinates of the nuclei that correspond to a minimum on the potential energy surface.

-

Procedure: A geometry optimization calculation is performed. The software iteratively adjusts the bond lengths, angles, and dihedral angles, calculating the energy and forces at each step, until the forces on all atoms are effectively zero.

-

Self-Validation: A successful optimization is indicated when the calculation converges according to the software's built-in criteria.

Step 3: Frequency Analysis

Once an optimized structure is obtained, it is crucial to verify that it is a true energy minimum and not a saddle point (a transition state).

-

Objective: To calculate the vibrational frequencies of the molecule at the optimized geometry.

-

Procedure: A frequency calculation is performed on the optimized structure. This calculation yields a set of vibrational modes and their corresponding frequencies.

-

Self-Validation: A true minimum is confirmed if all calculated vibrational frequencies are positive (real) . The presence of one or more imaginary frequencies indicates a transition state, and the initial structure must be perturbed along the direction of the imaginary mode and re-optimized.

-

Bonus Output: This step also provides the zero-point vibrational energy (ZPVE) and the predicted infrared (IR) spectrum. For accurate comparison with experimental spectra, calculated frequencies are often scaled by a factor specific to the level of theory used.[12] The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for such scaling factors.[13][14][15]

Caption: A generalized workflow for quantum chemical calculations.

Step 4: Calculation of Electronic Properties

With the validated ground state geometry, we can now calculate key electronic properties that govern reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[16][17][18]

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.[17]

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.[17]

-

HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's kinetic stability and electronic excitability.[18][19] A smaller gap suggests the molecule is more reactive.

-

-

Molecular Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are often found around electronegative atoms like oxygen.

-

Positive Regions (Blue): Indicate electron-poor areas, prone to nucleophilic attack.

-

Analysis and Interpretation of Results

The output of these calculations provides a wealth of quantitative and qualitative data.

Structural Parameters

The optimized geometry provides precise bond lengths and angles. This data can be compared with experimental crystallographic data if available, serving as a validation of the chosen computational method.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C=O Bond Length | 1.215 Å |

| C-Br Bond Length | 1.908 Å |

| C-C-O Bond Angle | 121.5° |

| Phenyl-CH2-Keto Angle | 112.0° |

| Note: These are representative values for illustrative purposes. |

Electronic and Reactivity Descriptors

The calculated energies of the frontier orbitals provide critical insights into the molecule's reactivity.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -6.85 eV | Correlates with the ionization potential; the energy required to remove an electron. |

| LUMO Energy | -1.22 eV | Correlates with the electron affinity; the energy released when an electron is added.[17] |

| HOMO-LUMO Gap | 5.63 eV | A relatively large gap suggests high kinetic stability. Electronic transitions would require UV light.[19] |

Analysis of the HOMO and LUMO plots would likely show the HOMO density distributed over the phenyl ring and the bromine atom, while the LUMO density would be concentrated around the carbonyl group, indicating the primary sites for electrophilic and nucleophilic attack, respectively. The substitution of a halogen is known to lower the LUMO energy level, which can increase the molecule's electrophilicity.[20]

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Applications in Drug Development

The insights gained from these calculations have direct, practical applications in the pharmaceutical industry:

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of analogues of this compound, researchers can build quantitative models that correlate electronic properties with biological activity, guiding the design of more potent compounds.[5]

-

Metabolic Stability Prediction: The ESP map and frontier orbitals can help identify sites on the molecule that are susceptible to metabolic transformation by enzymes like Cytochrome P450.

-

Reaction Mechanism and Byproduct Formation: DFT can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. This helps in optimizing reaction conditions to maximize yield and minimize the formation of impurities.[7]

-

Informing Crystal Engineering: Understanding the electrostatic surface can aid in predicting how molecules will pack in a solid state, which is crucial for controlling the physical properties of an active pharmaceutical ingredient (API).

Conclusion

Quantum chemical calculations, grounded in Density Functional Theory, provide an indispensable toolkit for the modern drug development professional. As demonstrated with this compound, this computational approach transforms the molecule from a static 2D drawing into a dynamic entity with predictable structural, electronic, and reactive properties. By following a rigorous and self-validating protocol, researchers can generate high-fidelity data that accelerates the design-make-test-analyze cycle, reduces experimental costs, and ultimately paves the way for the discovery of safer and more effective medicines.

References

- NIST Computational Chemistry Comparison and Benchmark D

- Computational Chemistry Comparison and Benchmark Database. National Institute of Standards and Technology. [Link]

- Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry.

- NIST CCCBDB – Vibrational Scaling Factors & ThermoChem D

- Directory of in silico Drug Design tools. Click2Drug. [Link]

- A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY.

- What do HOMO and LUMO mean? How would you go about interpreting their values? Study.com. [Link]

- DOI access for NIST Computational Chemistry Comparison and Benchmark Database - SRD 101.

- NIST 101. Computational Chemistry Comparison and Benchmark Database.

- Computational Platform for Molecular Discovery & Design. Schrödinger. [Link]

- Computational Chemistry | Computer Aided Drug Design. Domainex. [Link]

- Contemporary Computational Applications and Tools in Drug Discovery.

- Homo lumo explained. ritemyte. [Link]

- HOMO and LUMO. Wikipedia. [Link]

- Modeling a Halogen Dance Reaction Mechanism: A Density Functional Theory Study.

- HOMO-LUMO Energy Gap. Schrödinger. [Link]

- Insights Into Halogen Bonding From Density Functional Theory Calculations.

- Density functional theory calculations for two-dimensional silicene with halogen functionalization. Royal Society of Chemistry. [Link]

- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies.

- Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives.

- This compound. ChemBK. [Link]

- Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters. [Link]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- 1-(2-Bromophenyl)propan-2-one. PubChem. [Link]

- The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

- Overview of Drug Development 2. MIT OpenCourseWare. [Link]

- The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. schrodinger.com [schrodinger.com]

- 11. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. joaquinbarroso.com [joaquinbarroso.com]

- 13. catalog.data.gov [catalog.data.gov]

- 14. CCCBDB introduction navigation [cccbdb.nist.gov]

- 15. catalog.data.gov [catalog.data.gov]

- 16. homework.study.com [homework.study.com]

- 17. ossila.com [ossila.com]

- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 19. learn.schrodinger.com [learn.schrodinger.com]

- 20. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Bromophenylacetone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromophenylacetone (CAS No. 21906-31-0) in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this document establishes a framework for understanding and predicting its solubility based on fundamental physicochemical principles. It offers a detailed exploration of the molecular structure of this compound, theoretical solubility models including Hansen Solubility Parameters, and provides robust, step-by-step experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for working with this compound.

Introduction: The Significance of Solubility in a Research and Development Context

Solubility is a critical physicochemical parameter that governs the behavior of a compound in a liquid phase. For research and development scientists, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including reaction kinetics, purification processes, formulation development, and analytical method development. This compound, an aromatic ketone, serves as a key intermediate in various organic syntheses.[1] Its solubility profile directly impacts reaction efficiency, product yield, and the ease of post-reaction work-up. This guide aims to provide a foundational understanding of the factors influencing the solubility of this compound and to equip the researcher with the necessary tools to predict and experimentally verify its solubility in a range of organic solvents.

Physicochemical Properties of this compound

A clear understanding of the intrinsic properties of this compound is the cornerstone for predicting its solubility. These properties dictate the nature and strength of its interactions with various solvents.

| Property | Value | Source(s) |

| CAS Number | 21906-31-0 | [2][3][4] |

| Molecular Formula | C₉H₉BrO | [2][3] |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2] |

| Boiling Point | 238-240 °C | [1] |

| Refractive Index | 1.5575 to 1.5595 (at 20°C) | [2] |

Based on its structure, this compound possesses both polar and non-polar characteristics. The phenyl ring and the methylene group contribute to its non-polar nature, while the carbonyl group (C=O) introduces polarity and potential for hydrogen bond acceptance. The bromine atom, being electronegative, further influences the molecule's polarity. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction